molecular formula C10H13N3O2S2 B4856455 N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide

Cat. No.: B4856455
M. Wt: 271.4 g/mol
InChI Key: PPNLQUBAVMLIHQ-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide is a complex organic compound that features a pyrazole ring and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide typically involves the reaction of a pyrazole derivative with a thiophene sulfonamide precursor. The process may include steps such as:

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Sulfonamide Formation: The thiophene sulfonamide group can be introduced via sulfonation reactions using sulfonyl chlorides and thiophene derivatives.

    N-Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong ionic bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-benzenesulfonamide
  • N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furansulfonamide

Uniqueness

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide is unique due to the presence of both a pyrazole ring and a thiophene sulfonamide group. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in medicinal and materials chemistry.

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-12(8-9-5-6-11-13(9)2)17(14,15)10-4-3-7-16-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNLQUBAVMLIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
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N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
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N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
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N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
Reactant of Route 5
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
Reactant of Route 6
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide

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